REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([O:10]C)[CH:7]=[C:6]([F:12])[C:3]=1[C:4]#[N:5].[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+]>>[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([F:12])[C:3]=1[C:4]#[N:5] |f:1.2.3.4,5.6|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC(=C1)OC)F
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
a complete reaction)
|
Type
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EXTRACTION
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Details
|
the product was extracted into ether (twice)
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Type
|
WASH
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Details
|
The combined ethereal extracts were washed with water
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into 10% sodium hydroxide (twice) and the combined basic extracts
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ether (twice), and the combined ethereal extracts
|
Type
|
WASH
|
Details
|
were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a fawn solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C#N)C(=CC(=C1)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |